8-[(6-Chloropyridin-3-yl)methoxy]quinoline
Overview
Description
8-[(6-Chloropyridin-3-yl)methoxy]quinoline is a chemical compound that belongs to the class of quinoline derivativesThis compound features a quinoline core structure with a 6-chloropyridin-3-ylmethoxy substituent, which contributes to its unique chemical and biological properties .
Mechanism of Action
Target of Action
Some related compounds have shown fungicidal and insecticidal activity , suggesting that the targets could be enzymes or receptors in fungi or insects.
Biochemical Pathways
Given its potential fungicidal and insecticidal activity , it may interfere with essential biochemical pathways in fungi or insects, such as those involved in cell wall synthesis or neural transmission.
Result of Action
Based on its potential fungicidal and insecticidal activity , it may cause cell death in fungi or insects by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
8-[(6-Chloropyridin-3-yl)methoxy]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as those related to the degradation of specific substrates . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to interfere with cellular signaling pathways, leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for signal transduction pathways . This inhibition results in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various substrates. For instance, it has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is critical for its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
The synthesis of 8-[(6-Chloropyridin-3-yl)methoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridin-3-ylmethanol and 8-hydroxyquinoline.
Reaction Conditions: The 6-chloropyridin-3-ylmethanol is reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Coupling Reaction: The reaction mixture is heated to promote the coupling of the two components, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
8-[(6-Chloropyridin-3-yl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(6-Chloropyridin-3-yl)methoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities
Comparison with Similar Compounds
8-[(6-Chloropyridin-3-yl)methoxy]quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial agents, share the quinoline core structure but differ in their substituents and biological activities.
Pyridine Derivatives: Compounds like 6-chloropyridin-3-ylmethanol, which is a precursor in the synthesis of this compound, have different chemical properties and applications.
Pyrazole-Quinoline Hybrids: These compounds combine the quinoline core with pyrazole rings, resulting in unique biological activities and potential therapeutic applications
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other quinoline and pyridine derivatives.
Properties
IUPAC Name |
8-[(6-chloropyridin-3-yl)methoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-7-6-11(9-18-14)10-19-13-5-1-3-12-4-2-8-17-15(12)13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPKSZBRRATJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN=C(C=C3)Cl)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268149 | |
Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861211-49-6 | |
Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861211-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(6-Chloro-3-pyridinyl)methoxy]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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